molecular formula C12H19NO2 B14023701 Tert-butyl (2R,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate

Tert-butyl (2R,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate

Cat. No.: B14023701
M. Wt: 209.28 g/mol
InChI Key: GKZWGVDISLMHBX-ZJUUUORDSA-N
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Description

Tert-butyl (2R,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by its pyrrolidine ring, which is substituted with an ethynyl group at the 2-position and a methyl group at the 5-position. The tert-butyl ester group at the 1-position provides steric hindrance, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl (2R,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (2R,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with enzymes and receptors. The steric hindrance provided by the tert-butyl ester group can affect the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate: Similar structure but lacks the ethynyl group.

    Tert-butyl (2S,5S)-2-ethynyl-5-methylpyrrolidine-1-carboxylate: Enantiomer of the compound with different stereochemistry.

    Tert-butyl (2R,5R)-2-ethynylpyrrolidine-1-carboxylate: Similar structure but lacks the methyl group at the 5-position.

Uniqueness

Tert-butyl (2R,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both ethynyl and methyl groups on the pyrrolidine ring

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

tert-butyl (2R,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19NO2/c1-6-10-8-7-9(2)13(10)11(14)15-12(3,4)5/h1,9-10H,7-8H2,2-5H3/t9-,10+/m1/s1

InChI Key

GKZWGVDISLMHBX-ZJUUUORDSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C#C

Canonical SMILES

CC1CCC(N1C(=O)OC(C)(C)C)C#C

Origin of Product

United States

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